molecular formula C24H19F3N2O2S B2599134 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole CAS No. 339277-26-8

1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole

Cat. No.: B2599134
CAS No.: 339277-26-8
M. Wt: 456.48
InChI Key: HWKCRXGUCXNJRO-UHFFFAOYSA-N
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Description

1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole (CAS 339277-26-8) is a high-purity chemical reagent with the molecular formula C24H19F3N2O2S and a molecular weight of 456.48 g/mol . This compound belongs to a class of heteroaryl-substituted imidazoles described in pharmaceutical research for their potential in modulating biological pathways . The structural core of this molecule features a 1-methyl-4,5-diphenyl-1H-imidazole scaffold with a 3-(trifluoromethyl)benzyl sulfone group at the 2-position, contributing to its specific electronic properties and potential reactivity . The compound is characterized by a Topological Polar Surface Area of 60.3 Ų and an XLogP3 value of 5.3, indicating favorable physicochemical properties for research applications . It is supplied as a solid and should be stored under recommended conditions to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound in various experimental contexts, including medicinal chemistry, as a synthetic intermediate, or for biological screening purposes.

Properties

IUPAC Name

1-methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2S/c1-29-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)28-23(29)32(30,31)16-17-9-8-14-20(15-17)24(25,26)27/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKCRXGUCXNJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation .

Biological Evaluation
In vitro studies have demonstrated that these compounds can induce cytotoxic effects on cancer cells while exhibiting lower toxicity on normal cells. The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethyl and sulfonyl groups can enhance biological activity .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with such imidazole derivatives exhibit improved resistance to thermal degradation and better mechanical strength compared to unmodified polymers .

Nanotechnology
this compound has potential applications in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for developing nanocomposites with enhanced electrical and thermal conductivity. Studies have shown that these composites can be used in electronic devices and sensors .

Agricultural Research

Pesticide Development
The compound's structural characteristics lend themselves to applications in pesticide development. Research has indicated that similar imidazole derivatives possess fungicidal and insecticidal properties. For example, compounds with trifluoromethyl groups have shown increased potency against various phytopathogens, making them candidates for developing new agrochemicals .

Plant Growth Regulation
Additionally, studies suggest that certain imidazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Case Studies

Study Title Findings Relevance
Synthesis and Biological Evaluation of Imidazole DerivativesIdentified significant anticancer activity against various cell linesHighlights potential therapeutic applications in oncology
Polymer Modification with Imidazole CompoundsEnhanced mechanical properties and thermal stability of polymersDemonstrates utility in material science
Development of Novel AgrochemicalsIncreased efficacy against phytopathogensSupports sustainable agricultural practices

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and inferred properties of the target compound and its analogues:

Compound Name 1-Substituent 2-Substituent 4,5-Substituents Key Properties/Applications References
Target Compound Methyl [3-(Trifluoromethyl)phenyl]methylsulfonyl Diphenyl High thermal stability, potential OLEDs
MCFBIBI 3-(Trifluoromethyl)phenyl Terphenyl-benzoimidazole Diphenyl OLED emitter, improved photophysical stability
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole H 2-(Trifluoromethyl)phenyl Diphenyl Undisclosed (synthesis focus)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Benzenesulfonyl Dichlorophenylmethylsulfanyl Dihydroimidazole Antimicrobial, chemosensor potential
  • Steric Effects : The bulky [3-(trifluoromethyl)phenyl]methylsulfonyl group at the 2-position may reduce aggregation in solid-state materials compared to smaller substituents like methyl () .
  • Thermal Stability : Trifluoromethyl and sulfonyl groups contribute to higher thermal stability, as seen in MCFBIBI (stable up to 300°C) , whereas compounds with furyl or thienyl groups () may degrade at lower temperatures.

Biological Activity

1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole (CAS: 339277-26-8) is a complex organic compound belonging to the imidazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group and a sulfonyl moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of this compound is C24H19F3N2O2S, with a molar mass of 456.48 g/mol. Its predicted physical properties include:

  • Density : 1.29 ± 0.1 g/cm³
  • Boiling Point : 583.9 ± 60.0 °C
  • pKa : 0.88 ± 0.10

Biological Activity Overview

This compound has been studied for various biological activities, including antibacterial, anticancer, and antifungal properties. The presence of the imidazole ring is often associated with significant biological activity due to its ability to mimic natural substrates and interact with biomolecules.

Antibacterial Activity

Research indicates that imidazole derivatives can exhibit potent antibacterial properties. A study on related compounds showed that certain imidazole analogues demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural features such as electron-withdrawing groups are crucial for enhancing antibacterial efficacy .

Table 1: Antibacterial Activity of Imidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleMRSATBD

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the interaction with specific protein targets or pathways involved in cell cycle regulation.

Case Study: Cytotoxicity Assessment
In a recent study focusing on imidazole derivatives, compounds were tested against human cancer cell lines (e.g., A431 and HT29). The results indicated that modifications in the substituents significantly affected their IC50 values, highlighting the importance of structural optimization for enhancing anticancer activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding and other interactions that may inhibit enzyme activity.
  • Membrane Permeability : The trifluoromethyl group enhances lipophilicity, allowing better penetration through cellular membranes.
  • Target Interaction : The imidazole ring can mimic histidine residues in enzymes or receptors, facilitating binding and modulation of biological activity.

Q & A

Q. How can high-throughput screening (HTS) optimize reaction conditions for novel imidazole derivatives?

  • Methodological Answer : Employ automated liquid handlers to test 96-well plate arrays with varied catalysts (e.g., Pd/C, NiCl2_2), solvents (DMF, THF), and temperatures. Machine learning algorithms (e.g., Random Forest) analyze outcomes to predict optimal conditions, reducing trial-and-error experimentation by ~70% .

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